3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

Lipophilicity logD CYP11B2

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine (CAS: 1554458-07-9, MF: C₈H₁₀F₃N₃, MW: 205.18 g/mol) is a partially saturated imidazo[1,5-a]pyridine derivative bearing a trifluoromethyl substituent at the 3-position and a primary amine at the 1-position. The compound belongs to the broader 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine chemotype, a scaffold established in the patent literature as a core for aldosterone synthase (CYP11B2) inhibitors and conformationally constrained farnesyltransferase inhibitors.

Molecular Formula C8H10F3N3
Molecular Weight 205.18 g/mol
Cat. No. B11896919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine
Molecular FormulaC8H10F3N3
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESC1CCN2C(=C(N=C2C(F)(F)F)N)C1
InChIInChI=1S/C8H10F3N3/c9-8(10,11)7-13-6(12)5-3-1-2-4-14(5)7/h1-4,12H2
InChIKeyLFXRSLNNJCNPHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine (CAS 1554458-07-9): Procurement-Grade Heterocyclic Scaffold for Aldosterone Synthase and Farnesyltransferase Inhibitor Programs


3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine (CAS: 1554458-07-9, MF: C₈H₁₀F₃N₃, MW: 205.18 g/mol) is a partially saturated imidazo[1,5-a]pyridine derivative bearing a trifluoromethyl substituent at the 3-position and a primary amine at the 1-position . The compound belongs to the broader 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine chemotype, a scaffold established in the patent literature as a core for aldosterone synthase (CYP11B2) inhibitors [1] and conformationally constrained farnesyltransferase inhibitors [2]. The 3-CF₃ substituent distinguishes this compound from unsubstituted, 3-methyl, and 3-cyclopropyl analogs by introducing pronounced electron-withdrawing character and elevated lipophilicity, properties that directly modulate target binding, metabolic stability, and pharmacokinetic profile [3]. The compound is commercially available from multiple vendors at purities of 97–98% (NLT) for pharmaceutical research and development applications .

Why 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine Cannot Be Interchanged with Unsubstituted or 3-Alkyl Analogs in SAR-Driven Programs


Within the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine series, the 3-position substituent is a primary determinant of both target potency and CYP11B2/CYP11B1 selectivity. Published structure–activity relationship (SAR) data demonstrate that replacing a 3-CH₃ group with a 3-CF₃ group alters the experimental logD by approximately +0.9 units and shifts the CYP11B2 IC₅₀ and selectivity ratio (B1/B2) in a non-linear, context-dependent manner [1]. The unsubstituted parent 5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine (CAS 1509637-06-2, MW 137.18) lacks the lipophilicity and electron-withdrawing character required to engage hydrophobic sub-pockets or resist oxidative metabolism in the same way . The 3-methyl analog (CAS 1556120-85-4, MW 151.21) provides only a modest lipophilicity increment without the metabolic shielding conferred by C–F bonds . The 3-cyclopropyl analog (MW ~177.25) offers a steric but not electronic differentiation . Generic substitution among these analogs without explicit potency, selectivity, and ADME reconciliation risks misleading SAR interpretation and wasted synthesis resources. Procurement of the exact 3-CF₃ derivative is therefore a prerequisite for reproducing or advancing published inhibitor series.

Quantitative Differentiation Evidence: 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine vs. Closest Structural Analogs


Lipophilicity Shift: 3-CF₃ Increases Experimental logD by ~0.9 Units Relative to 3-CH₃ in the Tetrahydroimidazo[1,5-a]pyridine Series

In a systematic SAR study of imidazopyridine-based CYP11B2 inhibitors, direct comparison of matched molecular pairs within the same scaffold shows that replacing a methyl group at the R1 position with a trifluoromethyl group increases the experimentally determined logD (HPLC method) from 0.6 (Cpd 14, all-CH₃) to 1.5 (Cpd 18, CF₃ at R1) — a ΔlogD of +0.9 [1]. This logD elevation is accompanied by a shift in ligand lipophilic efficiency (LLE = pIC₅₀ − aLogP98) from 4.38 to 3.02. The target compound 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine shares the identical 3-CF₃ substitution pattern and core scaffold with the compounds characterized in this SAR study, placing it in a distinctly higher lipophilicity regime than its 3-H (parent, C₇H₁₁N₃, MW 137.18) or 3-CH₃ (C₈H₁₃N₃, MW 151.21) counterparts .

Lipophilicity logD CYP11B2 SAR Trifluoromethyl effect

Molecular Weight and Heavy Atom Count Differentiation: 3-CF₃ Derivative Carries +54 Da vs. Unsubstituted Parent, Enabling Distinct Physicochemical Property Space

The target compound (MW 205.18 g/mol, C₈H₁₀F₃N₃) possesses a molecular weight 68.00 g/mol higher than the unsubstituted parent 5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine (MW 137.18, C₇H₁₁N₃) and 53.97 g/mol higher than the 3-methyl analog (MW 151.21, C₈H₁₃N₃) . This mass increment is accompanied by the introduction of three fluorine atoms, which increase the heavy atom count and polar surface area (TPSA = 43.84 Ų) while maintaining zero rotatable bonds . The compound remains within lead-like property space (MW < 250) but occupies a distinct region compared to its lighter analogs — a critical consideration when optimizing for target binding while balancing permeability and solubility.

Molecular weight Physicochemical properties Lead-likeness Fragment-based drug design

CYP11B2 Inhibitory Activity and CYP11B1 Selectivity: Class-Level Evidence from Imidazopyridine Matched-Pair SAR

The tetrahydroimidazo[1,5-a]pyridine chemotype is a validated bioisosteric replacement for benzimidazole-based CYP11B2 (aldosterone synthase) inhibitors, with optimized representatives achieving IC₅₀ values as low as 6.6–7.3 nM and CYP11B1/CYP11B2 selectivity ratios exceeding 69-fold [1][2]. Within this scaffold, the nature of the 3-position substituent modulates both potency and selectivity: matched-pair data show that a CF₃→CH₃ exchange can alter the CYP11B2 IC₅₀ from 526 nM (CF₃, Cpd 18) to 283 nM (CH₃, Cpd 14), while simultaneously changing the CYP11B1/CYP11B2 selectivity ratio from 3-fold to 29-fold [3]. The target compound, bearing the 3-CF₃-1-amine substitution, positions as a direct synthetic precursor to the N1-functionalized analogs reported in the Novartis tetrahydroimidazo[1,5-a]pyridine patent series (US 8,680,079), which claims aldosterone synthase inhibitors for hypertension, heart failure, and renal disorders [4].

CYP11B2 Aldosterone synthase Selectivity Cardiovascular Hypertension

Conformationally Constrained Scaffold for Farnesyltransferase Inhibitors: Improved in Vivo Metabolic Stability vs. Acyclic Analogs

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system has been established as a conformationally constrained scaffold for farnesyltransferase (FTase) inhibitors. Dinsmore et al. (2000) demonstrated that the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core — synthesized via intramolecular iminium ion cyclization — produced FTase inhibitor analogs exhibiting improved in vivo metabolic stability relative to acyclic or less-constrained predecessors [1]. The target compound 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine shares this identical core scaffold, with the 3-CF₃ group expected to further enhance metabolic stability through the well-established protective effect of C–F bonds against cytochrome P450-mediated oxidative metabolism at adjacent positions . This contrasts with the 3-H and 3-CH₃ analogs, which lack the electron-withdrawing and steric shielding effects of the trifluoromethyl group [2].

Farnesyltransferase Metabolic stability Conformational constraint Oncology In vivo

Commercial Availability and Purity: 97–98% (NLT) from Multiple Vendors, Supporting Reproducible Research Procurement

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine (CAS 1554458-07-9) is commercially available from multiple independent vendors at specified purities: MolCore offers the compound at NLT 98% purity under ISO-certified quality systems ; Leyan supplies it at 97% purity (product number 2240561) with documented cLogP (1.8204), TPSA (43.84), and H-bond parameters ; CymitQuimica (Biosynth) lists the compound at minimum 95% purity . In contrast, the unsubstituted parent (CAS 1509637-06-2, MW 137.18) has limited vendor coverage with fewer characterized lots, and the 3-methyl analog (CAS 1556120-85-4) is primarily available through a narrower set of suppliers . The target compound's broader vendor base and documented purity specifications reduce single-supplier procurement risk and enable cross-validation of biological results across independent compound batches.

Commercial availability Purity Quality control Procurement

H₂-Receptor Antagonist Pharmacophore: Early Patent Precedent for the 3-Trifluoromethyl-Tetrahydroimidazopyridine Substructure

The 3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridine) ring system with X₁ = trifluoromethyl is explicitly claimed in US Patent 4,287,198 (Smith Kline & French Laboratories, 1981) as a pharmacologically active guanidine derivative for inhibiting H-2 histamine receptors and gastric acid secretion [1]. A companion patent (US 4,307,101) further claims the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring with X₁ = trifluoromethyl as an H₂-receptor antagonist scaffold [2]. These early patents establish that the 3-CF₃ substitution was deliberately selected over hydrogen, lower alkyl, hydroxyl, benzyl, and halogen alternatives (all claimed in the Markush structure), indicating that the trifluoromethyl group conferred a meaningful pharmacological differentiation at the time of invention. The target compound 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine represents the amine-bearing variant of this patented pharmacophore.

Histamine H2 receptor Gastric acid secretion Pharmacophore Patent precedent

Recommended Research and Industrial Application Scenarios for 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization — N1-Functionalized Derivative Synthesis

The compound serves as a direct synthetic precursor for generating N1-substituted analogs within the Novartis/US 8,680,079 patent space. The primary amine at position 1 can be elaborated via N-alkylation, acylation, sulfonylation, or reductive amination to produce diverse CYP11B2 inhibitor candidates, while the 3-CF₃ group provides the lipophilicity (cLogP 1.82) and electron-withdrawing character required for modulating both potency (IC₅₀ range: 6.6–526 nM reported for optimized imidazopyridines) and CYP11B1/CYP11B2 selectivity (ratio range: 3–69) [1][2]. Procurement of the 97–98% purity material from multiple vendors ensures the chemical fidelity needed for reproducible SAR campaigns .

Conformationally Constrained Farnesyltransferase Inhibitor Scaffold Engineering

The tetrahydroimidazo[1,5-a]pyridine core has demonstrated improved in vivo metabolic stability as a farnesyltransferase inhibitor scaffold relative to acyclic analogs [3]. The 3-CF₃ derivative builds on this scaffold advantage by adding metabolic shielding through C–F bonds, which are resistant to oxidative metabolism. The 1-amine handle provides a vector for introducing FTase-targeting warheads, making this compound a strategically differentiated building block for oncology-focused FTase inhibitor programs that prioritize metabolic stability alongside potency [3].

Histamine H₂-Receptor Antagonist Pharmacophore Exploration

The 3-CF₃ substituted tetrahydroimidazo[1,5-a]pyridine substructure is explicitly claimed in early H₂-receptor antagonist patents (US 4,287,198 and US 4,307,101) [4][5]. The target compound's 1-amine provides a conjugation handle for attaching guanidine, thiourea, or urea warheads as recited in the patent Markush structures. This application scenario is particularly relevant for academic groups or biotech companies revisiting histamine receptor pharmacology with modern screening technologies, where the 3-CF₃ variant may offer differentiated receptor subtype selectivity or pharmacokinetic properties compared to the more extensively studied 3-H or 3-alkyl series.

Physicochemical Property Reference Standard for Fluorinated Heterocycle Libraries

With a well-characterized cLogP (1.8204), TPSA (43.84 Ų), zero rotatable bonds, and defined H-bond donor/acceptor counts, 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine can serve as a calibrated reference compound for assessing the property space of novel fluorinated heterocyclic libraries . Its intermediate lipophilicity (between the 3-H and more lipophilic 3-perfluoroalkyl analogs) and lead-like MW (205.18) make it suitable as a benchmarking standard when evaluating computational LogP/LogD prediction accuracy or when calibrating chromatographic hydrophobicity measurements (e.g., CHI-logD) across imidazopyridine compound collections.

Quote Request

Request a Quote for 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.